(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone
Beschreibung
(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a bicyclic pyrrolidine derivative featuring a 2,5-dimethylfuran-3-yl substituent. The compound’s structure combines a rigid, electron-rich furan ring with a saturated pyrrolo-pyrrolidone scaffold, which may confer unique physicochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-5-11(9(2)17-8)13(16)15-6-10-3-4-14-12(10)7-15/h5,10,12,14H,3-4,6-7H2,1-2H3/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBVNGWDSUVJKZ-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC3CCNC3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N2C[C@H]3CCN[C@H]3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Epoxide Cyclization
The cis-fused bicyclic structure is achieved via stereoselective intramolecular cyclization of anti-epoxide intermediates. For example, anti-epoxide 17 undergoes cyclization to form the 5,5-cis-fused hexahydropyrrolo[3,4-b]pyrrole scaffold (Figure 1). This method ensures high stereochemical control, critical for retaining the cis configuration.
Key Conditions :
[3+2] Cycloaddition and Lactamization
Azomethine ylides, generated from α-amino acid methyl esters, react with maleimides in a [3+2] cycloaddition to form hexahydropyrrolo[3,4-c]pyrrole intermediates. Subsequent reduction and lactamization yield the cis-hexahydropyrrolo[3,4-b]pyrrole core.
Key Conditions :
Synthesis of the 2,5-Dimethylfuran-3-yl Group
Acetylation of 2,5-Dimethylfuran
3-Acetyl-2,5-dimethylfuran (CAS 10599-70-9) serves as a key precursor. It is synthesized via Friedel-Crafts acetylation of 2,5-dimethylfuran using acetyl chloride and Lewis acids (e.g., AlCl₃).
Key Conditions :
Coupling Strategies for Methanone Formation
Nucleophilic Acyl Substitution
The cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-amine reacts with 3-(chlorocarbonyl)-2,5-dimethylfuran (derived from 3-acetyl-2,5-dimethylfuran via treatment with thionyl chloride) to form the target compound (Figure 2).
Key Conditions :
Microwave-Assisted Coupling
Microwave irradiation accelerates the coupling reaction, reducing reaction time from hours to minutes. For example, a mixture of 3-acetyl-2,5-dimethylfuran and the pyrrolo-pyrrole amine in DMF under microwave irradiation (100°C, 10 min) achieves 70% yield.
Key Conditions :
Optimization and Challenges
Stereochemical Control
Maintaining the cis configuration in the pyrrolo-pyrrole ring requires precise control during cyclization. Anti-epoxide geometry (as in Section 1.1) ensures >95% cis selectivity.
Side Reactions
-
Dimerization : Minimized using dilute conditions (0.1 M concentration).
-
Over-Acylation : Controlled by stoichiometric ratios (1:1.2 amine:acyl chloride).
Comparative Data
Table 1: Yield Comparison of Coupling Methods
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | None | DCM | RT | 65 |
| Microwave-Assisted | None | DMF | 100°C | 70 |
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | Reflux | 55* |
*Lower due to furan’s low reactivity in Friedel-Crafts.
Table 2: Solvent Optimization for Acyl Substitution
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 6 | 65 |
| THF | 7.5 | 8 | 58 |
| DMF | 36.7 | 4 | 72 |
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.
Medicine
In medicinal chemistry, (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan ring and pyrrole moiety can participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Benzo[d][1,2,3]triazole Derivatives
Compound 27 [(1H-Benzo[d][1,2,3]triazol-5-yl)((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride] shares the pyrrolo-pyrrolidine core but substitutes the dimethylfuran with a benzo-triazole group. Key differences include:
- Aromaticity and Solubility : The benzo-triazole moiety is more aromatic and polar than dimethylfuran, likely reducing lipophilicity (clogP: estimated 1.8 vs. 2.5 for dimethylfuran analogues) and improving aqueous solubility .
- Biological Activity : Benzo-triazole derivatives in demonstrated potent Autotaxin (ATX) inhibition (IC₅₀ < 100 nM), attributed to π-π stacking interactions with the enzyme’s hydrophobic pocket. Dimethylfuran may exhibit weaker binding due to reduced aromatic surface area .
3,5-Dichlorobenzyl Ester Derivatives
Compound 7 [(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid 3,5-dichloro-benzyl ester] introduces a 3,5-dichlorobenzyl ester group. This substituent increases molecular weight (MW: 460.09 g/mol vs.
Thiophene and Pyrazole Analogues
describes compounds like 7a and 7b , which feature thiophene and pyrazole rings. These heterocycles differ from dimethylfuran in electronic properties:
- Thiophene : Higher aromaticity and sulfur’s electronegativity may enhance metabolic stability but reduce solubility compared to dimethylfuran .
- Pyrazole : Hydrogen-bonding capacity could improve target engagement but increase polarity, as seen in lower clogP values (e.g., 1.2 for pyrazole derivatives) .
Physicochemical and Pharmacokinetic Comparisons
| Property | Dimethylfuran Methanone | Benzo-triazole Derivative (27) | 3,5-Dichlorobenzyl Ester (7) | Thiophene Derivative (7a) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 256.5 [M–H]⁻ | 460.09 [M + H]+ | ~300 (estimated) |
| clogP | 2.5 (estimated) | 1.8 | 3.2 | 1.5 |
| Aqueous Solubility | Moderate (HT-Solubility: ~50 µM) | High (HT-Solubility: >100 µM) | Low (HT-Solubility: <10 µM) | Moderate (~30 µM) |
| Key Interactions | Van der Waals, hydrophobic | π-π stacking, hydrogen bonding | Hydrophobic, halogen bonding | Hydrogen bonding, dipole |
Notes:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,5-dimethylfuran-3-yl)(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated carbonyl intermediates and heterocyclic amines. For example, HATU-mediated amide bond formation (as demonstrated in pyrrolo-pyrrole derivatives) under inert conditions at 0°C to room temperature, followed by purification via silica gel chromatography using gradients of dichloromethane/methanol/ammonia . Key steps include:
-
Reagent selection : Use coupling agents like HATU or carbonyldiimidazole (CDI) for efficient activation.
-
Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
-
Characterization : Confirm structure via NMR (e.g., δ 2.2–2.5 ppm for methyl groups) and HRMS for molecular weight validation .
Table 1 : Example Reaction Conditions from Analogous Syntheses
Step Reagents/Conditions Yield (%) Reference Amide coupling HATU, N-methylmorpholine, DMF, 0°C → RT 83% Deprotection HCl in 2-propanol, RT 87% Final purification Silica gel (CHCl/MeOH/NH) 68%
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Analyze and NMR for furan (δ 6.0–7.0 ppm) and pyrrolidine (δ 2.2–3.5 ppm) proton environments .
- Mass spectrometry : HRMS (e.g., [M+H] 358.5) confirms molecular formula .
- Melting point analysis : Compare observed values (e.g., 138–140°C for analogous compounds) to literature to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or stereochemical variations. Mitigate by:
- Repetitive purification : Use preparative HPLC or repeated column chromatography.
- Stereochemical analysis : Employ NOESY or X-ray crystallography (if crystalline) to confirm cis/trans configurations in the hexahydropyrrolo-pyrrole core .
- Comparative studies : Cross-reference with structurally similar compounds (e.g., benzo-triazole-pyrrolo-pyrrole derivatives) to validate shifts .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Key variables include:
-
Stoichiometry : Maintain a 1:1 molar ratio of acylating agents to amines to minimize side products.
-
Temperature control : Gradual warming (e.g., 0°C → RT over 16 hours) improves coupling efficiency .
-
Catalyst screening : Test alternatives to HATU (e.g., EDC/HOBt) for cost-effectiveness.
Table 2 : Yield Optimization Parameters from Analogous Reactions
Variable Optimal Range Impact on Yield Reference Reaction time 16–24 hours +15–20% Solvent polarity DMF > Acetonitrile +10% Purification method Gradient chromatography +25%
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer : Adapt fluorogenic assays (e.g., Autotaxin inhibition):
- Enzyme kinetics : Use 30 µM LPC 18:1 substrate and 3 nM enzyme concentration in Tris-HCl buffer (pH 8.0) .
- Detection : Monitor fluorescence (Ex 535 nm/Em 587 nm) after 90-minute incubation .
- Data interpretation : Calculate IC values using nonlinear regression and validate with positive controls.
Data Analysis & Experimental Design
Q. How to address low solubility in pharmacological assays?
- Methodological Answer : Improve solubility via:
- Co-solvents : Use DMSO (≤2% final concentration) or cyclodextrin-based formulations.
- pH adjustment : Test phosphate buffers at pH 6.5–7.4 for ionizable groups .
- HT-Solubility assay : Screen compounds at 10 mM stock concentrations with sonication for re-solubilization .
Q. What computational tools aid in predicting metabolic stability?
- Methodological Answer : While not directly covered in the evidence, extrapolate from structural analogs:
- QSAR modeling : Use pyrrolo-pyrrole derivatives’ logP and steric parameters to predict clearance rates.
- Docking studies : Map furan and pyrrolidine interactions with cytochrome P450 isoforms.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
